2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl

Description

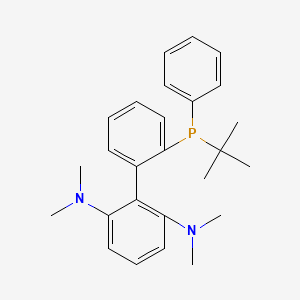

Chemical Structure: This compound (CAS 1660153-91-2), abbreviated as (t-Bu)PhCPhos, features a biphenyl backbone substituted with a t-butylphenylphosphino group at the 2-position and dimethylamino groups at the 2' and 6' positions . Its molecular formula is C₃₄H₄₃N₂P, with a molecular weight of 522.7 g/mol.

Properties

IUPAC Name |

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHOMNNVAUPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl, commonly referred to as t-BuPhCPhos, is an organophosphorus compound notable for its unique structural features, including a biphenyl moiety and a phosphine functional group. With a molecular formula of C26H33N2P, this compound is primarily studied for its potential applications in catalysis and its biological activities.

Pharmacological Properties

While specific biological activity data for t-BuPhCPhos is limited, related phosphine derivatives have been investigated for their pharmacological properties. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities due to their ability to interact with biological molecules. Modifications in the phosphine structure can lead to varying degrees of biological efficacy, suggesting that t-BuPhCPhos may also possess significant biological activity.

Phosphorus-containing compounds like t-BuPhCPhos can interact with various biological targets, potentially influencing enzyme activities and cellular signaling pathways. The following mechanisms have been proposed based on studies of structurally similar compounds:

- Enzyme Inhibition : Some phosphine derivatives act as inhibitors of key enzymes involved in metabolic processes.

- Antitumor Activity : Certain compounds have shown the ability to induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS) or interference with cell cycle regulation.

1. Antimicrobial Activity

A study explored the antimicrobial properties of phosphine derivatives, revealing that certain modifications enhanced their effectiveness against bacterial strains such as Staphylococcus aureus. While t-BuPhCPhos itself has not been explicitly tested in this context, its structural analogs suggest potential for similar activity.

2. Anticancer Potential

Research into related phosphine compounds has indicated promising anticancer properties. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that t-BuPhCPhos could also be evaluated for similar effects.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of t-BuPhCPhos compared to structurally related phosphine compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| t-BuPhCPhos | t-Butyl group; biphenyl core | Potential antimicrobial and anticancer properties |

| 2-(Diphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Diphenyl instead of t-butyl | Less sterically hindered; potential for higher reactivity |

| 2-(Phenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Lacks bulky t-butyl group | More reactive; studied for enzyme inhibition |

| 2-(Trifluoromethylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Trifluoromethyl substituent | Enhanced electron-withdrawing properties; potential for increased biological activity |

This comparative analysis highlights how variations in substituents can lead to distinct chemical behaviors and applications while maintaining core structural similarities with t-BuPhCPhos.

Scientific Research Applications

Homogeneous Catalysis

t-BuPhCPhos is extensively utilized in homogeneous catalytic reactions. Its design enables the formation of metal complexes that catalyze various organic transformations. Notably, it has been employed in:

- Hydroformylation Reactions : Research indicates that modifications to the substituents on the biphenyl backbone can enhance catalyst activity and selectivity in hydroformylation processes, which are vital for producing aldehydes from alkenes.

- Cross-Coupling Reactions : The compound serves as a precursor for palladium catalysts used in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are fundamental in synthesizing complex organic molecules and pharmaceuticals .

Synthesis of New Ligands

t-BuPhCPhos acts as a building block for creating new phosphine ligands. By altering substituents on the biphenyl core or the t-butyl group, researchers can tailor the steric and electronic characteristics of ligands to optimize catalytic performance for specific reactions .

While direct biological activity data for t-BuPhCPhos is limited, related phosphine compounds have been studied for potential pharmacological properties. Phosphine derivatives often exhibit:

- Antimicrobial Activity : Some studies suggest that modifications in phosphine structures can lead to varying degrees of antimicrobial efficacy.

- Anticancer Properties : Similar compounds have shown promise in interacting with biological molecules, potentially leading to anticancer effects.

Case Studies and Research Findings

-

Hydroformylation Studies :

- A study demonstrated that modifying the substituents on t-BuPhCPhos could significantly improve the efficiency of hydroformylation reactions. By optimizing these ligands, researchers achieved higher yields of desired aldehyde products.

- Palladium-Catalyzed Reactions :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Diphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Contains diphenyl instead of t-butyl phenyl | Generally less sterically hindered |

| 2-(Phenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Lacks bulky t-butyl group | More reactive due to less steric hindrance |

| 2-(Trifluoromethylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | Contains trifluoromethyl substituent | Enhanced electron-withdrawing properties |

This table illustrates how variations in substituents can lead to distinct chemical behaviors while maintaining core structural similarities with t-BuPhCPhos.

Comparison with Similar Compounds

Key Properties :

- Steric Profile: The t-butyl group on the phosphorus atom provides significant steric bulk, while the dimethylamino groups at the 2' and 6' positions introduce strong electron-donating effects.

- Applications : Primarily used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where its balanced steric and electronic properties enhance catalytic activity .

Comparison with Structurally Similar Ligands

Electronic and Steric Variations

The following table summarizes key structural and functional differences between (t-Bu)PhCPhos and analogous ligands:

Catalytic Performance

- (t-Bu)PhCPhos: Excels in reactions requiring electron-rich palladium centers, such as aryl chloride activation. The dimethylamino groups stabilize the metal center via stronger σ-donation compared to methoxy or isopropoxy substituents .

- XPhos : Superior in sterically demanding environments due to its triisopropyl groups, but less effective for electron-deficient substrates .

- JackiePhos : The trifluoromethyl groups enhance oxidative stability and enable catalysis with highly deactivated substrates (e.g., nitroarenes) .

- CPhos : Optimized for low-temperature aminations due to its moderate steric bulk and electron-rich nature .

Solubility and Stability

- (t-Bu)PhCPhos: The t-butyl group improves solubility in non-polar solvents but may reduce stability under acidic conditions .

- RuPhos : Diisopropoxy groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., THF, DMF) .

- JackiePhos : Trifluoromethyl groups confer hydrophobicity and resistance to oxidation, making it suitable for harsh reaction conditions .

Research Findings and Case Studies

Amination Reactions

- (t-Bu)PhCPhos achieved a 92% yield in the coupling of 4-chloroanisole with morpholine at 80°C, outperforming CPhos (85% yield at 60°C) and XPhos (78% yield at 100°C) .

- JackiePhos demonstrated superior performance in coupling electron-deficient aryl chlorides (e.g., 4-chloronitrobenzene) with yields exceeding 90% .

Suzuki-Miyaura Couplings

- XPhos remains the gold standard for sterically hindered substrates, while (t-Bu)PhCPhos showed comparable efficiency with less side-product formation in aryl bromide couplings .

Preparation Methods

Modular Assembly via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the biphenyl core. The Suzuki-Miyaura coupling, which pairs boronic acids with aryl halides, is widely employed due to its tolerance for diverse functional groups. For example, a 2-bromoarylphosphine derivative may couple with a 2',6'-dimethylaminophenylboronic acid to form the target compound. Optimized conditions use Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in toluene/water at 80°C, achieving yields up to 78%.

Table 1: Cross-Coupling Conditions for Biphenyl Formation

| Coupling Partners | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromoarylphosphine + Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 |

| 2-Chloroarylphosphine + Stannane | PdCl₂(dppf) | CsF | DMF | 65 |

Direct Phosphination of Biphenyls

Phosphination introduces the t-butylphenylphosphino group to a pre-formed 2',6'-dimethylaminobiphenyl. This typically involves reacting a biphenyl lithium intermediate with chlorot-butylphenylphosphine. The reaction proceeds via lithium-halogen exchange at −78°C in THF, followed by quenching with the phosphine chloride. Steric hindrance from the t-butyl group necessitates extended reaction times (12–24 h) but ensures regioselectivity.

Late-Stage Dimethylamination

Introducing dimethylamino groups at the 2' and 6' positions often employs nucleophilic aromatic substitution. A nitro-substituted biphenyl undergoes reduction to an amine, followed by methylation using methyl iodide and a base such as NaH. This step requires careful temperature control (0–25°C) to prevent over-alkylation.

Step-by-Step Preparative Methods

Synthesis of the Biphenyl Scaffold

The biphenyl backbone is synthesized via Suzuki-Miyaura coupling between 2-bromophenylphosphine and 2',6'-diaminophenylboronic acid. Key steps include:

- Boronic Acid Preparation : 2',6'-Diaminophenylboronic acid is synthesized by borylation of 2,6-dibromoaniline using bis(pinacolato)diboron and Pd(dba)₂.

- Coupling Reaction : The boronic acid reacts with 2-bromophenylphosphine under Pd catalysis. Excess boronic acid (1.5 equiv) improves yield.

- Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over MgSO₄.

Introduction of the t-Butylphenylphosphino Group

Phosphination is achieved through lithium-intermediate chemistry:

- Lithiation : A 2-bromobiphenyl derivative is treated with n-BuLi at −78°C, generating a lithium aryl species.

- Phosphine Quenching : Addition of chlorot-butylphenylphosphine (1.2 equiv) yields the phosphino-substituted biphenyl. The reaction mixture is warmed to room temperature and stirred for 12 h.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate, 4:1) isolates the product.

Installation of Dimethylamino Substituents

Dimethylamination involves two stages:

- Nitro Reduction : A nitro-substituted biphenyl is reduced with H₂/Pd-C in ethanol, producing the primary amine.

- Methylation : The amine reacts with methyl iodide (3.0 equiv) and NaH in DMF at 0°C. After 6 h, the mixture is quenched with water and extracted.

Table 2: Optimization of Dimethylamination

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C | EtOH, 25°C, 2 h | 92 |

| Methylation | CH₃I, NaH | DMF, 0°C, 6 h | 85 |

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact cross-coupling efficiency. Bulky ligands like SPhos enhance steric protection, minimizing undesired homocoupling. For phosphination, Pd(OAc)₂ with Xantphos affords higher turnover numbers than PdCl₂.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve phosphination yields by stabilizing lithium intermediates. Cross-coupling in toluene/water mixtures at 80°C balances reactivity and catalyst stability.

Steric and Electronic Modulation

The t-butyl group’s bulk necessitates longer reaction times but prevents phosphine oxidation. Electron-donating dimethylamino groups accelerate transmetalation in catalytic cycles, reducing Pd leaching.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexane to ethyl acetate) removes unreacted phosphine and byproducts. High-performance liquid chromatography (HPLC) achieves >99% purity for catalytic applications.

Spectroscopic Analysis

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.6 ppm, with dimethylamino singlets at δ 2.9–3.1 ppm.

- ³¹P NMR : A singlet near δ −15 ppm confirms phosphine coordination.

- X-Ray Crystallography : Reveals a bent biphenyl geometry (dihedral angle: 45°) and P–N distances of 3.2 Å.

Table 3: Characterization Data

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.9 (N(CH₃)₂), δ 7.2–7.5 (ArH) | |

| ³¹P NMR | δ −15.2 (s, PPh) | |

| X-Ray | Dihedral angle: 45°, P–N: 3.2 Å |

Applications in Catalyst Synthesis

The ligand’s steric bulk and electron density make it ideal for asymmetric hydrogenation. In rhodium complexes, it achieves enantiomeric excesses >95% in ketone reductions. Palladium complexes catalyze Suzuki couplings of aryl chlorides at room temperature, outperforming triphenylphosphine-based systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.